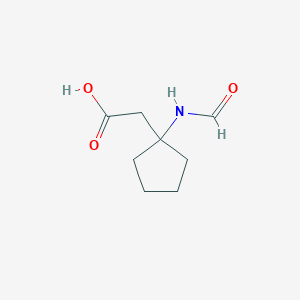

2-(1-Formamidocyclopentyl)acetic acid

Description

Significance of Carboxylic Acid Derivatives in Organic Synthesis

Carboxylic acids and their derivatives are foundational to organic synthesis, serving as versatile intermediates for constructing more complex molecules. numberanalytics.comnumberanalytics.com These compounds are characterized by the presence of a carboxyl group, and their derivatives are formed by replacing the hydroxyl (-OH) portion of this group with other substituents. numberanalytics.com This modification leads to a wide range of functionalities, including esters, amides, acid chlorides, and anhydrides. numberanalytics.com

The utility of carboxylic acid derivatives lies in their reactivity and the ease with which they can be converted into other functional groups through reactions like hydrolysis, nucleophilic substitution, and reduction. numberanalytics.commsu.edu This versatility makes them indispensable in numerous industries, including the production of pharmaceuticals, polymers, agrochemicals, and other advanced materials. numberanalytics.comnumberanalytics.com Their role in the development of new drugs is particularly crucial, as the functional groups they provide are often essential for biological activity. numberanalytics.com

Role of Formamide (B127407) Functional Groups in Chemical Transformations

The formamide functional group, the simplest amide derived from formic acid, is more than just a structural component; it is a highly versatile participant in a variety of chemical transformations. atamanchemicals.comwikipedia.org Formamide and its derivatives, like N,N-dimethylformamide (DMF), are widely recognized as excellent polar aprotic solvents, capable of dissolving a broad spectrum of compounds. nih.govguidechem.com

Beyond their role as solvents, formamides can act as reagents, catalysts, and stabilizers in organic reactions. nih.gov They can serve as a source for various functional units, including formyl groups, amino groups, and carbon monoxide. nih.gov Formamide itself is a key intermediate in the production of pharmaceuticals, agrochemicals like 1,2,4-triazoles, and vitamins. atamanchemicals.com Its ability to participate in C-N and C-O bond formation makes it a cost-effective and efficient reagent in amidation and esterification reactions. nih.gov Furthermore, formamide has been shown to be an effective reagent for the direct synthesis of non-N-substituted cyclic imides from dicarboxylic acids or their anhydrides. lew.ro

Importance of Cyclopentyl Architectures in Molecular Design

The cyclopentane (B165970) ring, a five-membered carbocyclic framework, is a prevalent structural motif in a vast array of natural products and biologically active molecules. researchgate.net While historically considered a challenging scaffold for stereochemically complex synthesis, modern synthetic methods have made cyclopentanoid structures more accessible. researchgate.net Consequently, the cyclopentane framework is increasingly recognized as a privileged scaffold in drug discovery. researchgate.net

Incorporating a cyclopentyl group into a molecule can significantly influence its pharmacological properties. These rings can enhance metabolic stability, improve potency, and reduce off-target effects. nih.gov The three-dimensional structure of the cyclopentane ring offers unique opportunities for designing molecules that can fit into specific biological targets. researchgate.net Its utility is demonstrated in the synthesis of a wide range of compounds, from anticancer agents to small molecule libraries for drug design. nih.govnih.gov

Overview of Research Gaps and Motivations for Investigating 2-(1-Formamidocyclopentyl)acetic acid

Despite the individual importance of its constituent parts, a significant research gap exists for the compound this compound. A thorough review of the scientific literature reveals a lack of dedicated studies on its synthesis, reactivity, and potential applications. The compound is primarily available through chemical suppliers, indicating its potential use as a building block in larger synthetic endeavors, but its own chemical character has not been extensively explored.

The motivation to investigate this compound stems from the unique combination of its functional groups. As a derivative of an α-amino acid with a cyclic side chain, it holds potential as a precursor for novel peptides or peptidomimetics. The synthesis of amino acids with cyclic side chains is an area of active research, as these structures can impart conformational rigidity to peptides, which can be beneficial for biological activity. nih.govacs.org

Further research into this compound could involve developing efficient synthetic routes, exploring its reactivity at the carboxylic acid and formamide sites, and evaluating its potential as a scaffold in medicinal chemistry. The insights gained from such studies would not only fill the current knowledge gap but also potentially unlock new avenues for the design and synthesis of complex and biologically active molecules.

Detailed Research Findings

As noted, specific research on this compound is limited. However, we can infer its potential properties and reactivity based on the known chemistry of its functional groups.

Physicochemical Properties (Predicted)

| Property | Value |

| CAS Number | 1339775-36-8 |

| Molecular Formula | C8H13NO3 |

| Molecular Weight | 171.19 g/mol |

| Appearance | Predicted to be a solid at room temperature |

| Solubility | Expected to be soluble in polar organic solvents |

| pKa (Carboxylic Acid) | Estimated to be in the range of 4-5 |

This table is interactive. Data is based on general chemical principles and data for similar compounds.

Potential Synthetic Applications

The structure of this compound suggests several potential synthetic applications:

Peptide Synthesis: The molecule can be viewed as a protected α-amino acid. The formyl group can act as a protecting group for the amine, which could be deprotected to allow for peptide bond formation. The cyclopentyl ring would introduce a rigid, non-proteinogenic side chain into a peptide sequence.

Derivatization of the Carboxylic Acid: The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides. This would allow for the attachment of this molecular fragment to other molecules of interest.

Modification of the Formamide: The formamide group itself could potentially undergo further chemical transformations, although it is generally less reactive than other amides.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

2-(1-formamidocyclopentyl)acetic acid |

InChI |

InChI=1S/C8H13NO3/c10-6-9-8(5-7(11)12)3-1-2-4-8/h6H,1-5H2,(H,9,10)(H,11,12) |

InChI Key |

VECOQTWZKYWNSW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CC(=O)O)NC=O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. oregonstate.eduamazonaws.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections." For 2-(1-Formamidocyclopentyl)acetic acid, several key disconnections can be proposed:

Disconnection of the Formamide (B127407) Bond: The most straightforward disconnection is the cleavage of the amide bond. This functional group interconversion (FGI) leads to the precursor molecule, 2-(1-aminocyclopentyl)acetic acid, and a formylating agent. This disconnection simplifies the final step of the synthesis to a formylation reaction.

Disconnection of the Amino and Acetic Acid Groups: Further deconstruction of 2-(1-aminocyclopentyl)acetic acid points towards a substituted cyclopentanone (B42830). The simultaneous presence of an amino group and an acetic acid group on the same carbon (a quaternary center) suggests a synthetic strategy that can construct this challenging feature. A promising precursor is a cyclopentanone derivative where the carbonyl group can be converted into the amine and the adjacent carbon can be functionalized to introduce the acetic acid side chain. This suggests pathways like the Strecker synthesis or related multicomponent reactions. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org

Disconnection of the Cyclopentane (B165970) Ring: A more fundamental disconnection involves breaking the C-C bonds of the cyclopentane ring itself. This would lead to acyclic precursors, suggesting that ring-formation reactions such as the Dieckmann condensation or Ring-Closing Metathesis (RCM) could be employed early in the synthesis to construct the carbocyclic core. wikipedia.orgwikipedia.org

Based on this analysis, a logical forward synthesis would involve:

Construction of a suitably substituted cyclopentane ring.

Introduction of the acetic acid side chain and the amino group to form the key intermediate, 2-(1-aminocyclopentyl)acetic acid.

Formylation of the primary amine to yield the final target compound.

Exploration of Synthetic Pathways to the Cyclopentyl Core

The construction of the 1,1-disubstituted cyclopentane core is a central challenge in the synthesis of this compound. Various methodologies can be employed to achieve this structural motif.

Construction of Substituted Cyclopentane Rings

Several classical and modern organic reactions are suitable for forming five-membered carbocycles. baranlab.org The choice of method depends on the desired substitution pattern and the availability of starting materials.

Dieckmann Condensation: This intramolecular Claisen condensation of a diester is a powerful method for forming five- and six-membered rings. wikipedia.orgfiveable.meorganic-chemistry.orgpw.live For the target molecule, a substituted diethyl adipate (B1204190) could be cyclized using a base like sodium ethoxide to form a β-keto ester. Subsequent alkylation and functional group transformations would be necessary to install the required substituents at the C1 position.

Ring-Closing Metathesis (RCM): RCM has become a popular and powerful tool for the synthesis of unsaturated rings of various sizes. wikipedia.orgorganic-chemistry.org A diene precursor, synthesized from acyclic starting materials, can be cyclized using a ruthenium-based catalyst (e.g., Grubbs catalyst) to form a cyclopentene (B43876) derivative. researchgate.netorganic-chemistry.org This intermediate can then be hydrogenated and further functionalized.

Radical Cyclization: 5-exo-trig radical cyclizations are an effective way to form five-membered rings. This approach typically involves the generation of a radical from an alkyl halide precursor, which then attacks a suitably positioned double bond.

[3+2] Cycloaddition Reactions: These reactions involve the combination of a three-atom component and a two-atom component to form a five-membered ring. This method can offer high stereocontrol in the construction of the cyclopentane core.

| Method | Description | Key Reagents/Catalysts | Ring Size | Advantages |

| Dieckmann Condensation | Intramolecular Claisen condensation of a 1,6-diester. wikipedia.orgpw.live | Sodium ethoxide, Sodium hydride | 5-membered | Good for forming β-keto esters; uses common starting materials. |

| Ring-Closing Metathesis (RCM) | Intramolecular metathesis of a diene. wikipedia.orgorganic-chemistry.org | Grubbs catalyst, Schrock catalyst | 5- to 30-membered | High functional group tolerance; mild reaction conditions. |

| Radical Cyclization | Intramolecular addition of a radical to an alkene. | AIBN, Bu3SnH | 5-membered (5-exo) | Good for complex systems; proceeds under neutral conditions. |

| [3+2] Cycloaddition | Reaction of a three-atom and a two-atom component. | Lewis acids, Metal catalysts | 5-membered | Can provide high stereocontrol. |

Strategies for Introducing the Acetic Acid Side Chain

Once a suitable cyclopentane core, such as cyclopentanone, is obtained, the next step is the introduction of the amino and acetic acid functionalities at the C1 position.

Strecker Amino Acid Synthesis: A highly convergent approach is the Strecker synthesis, which combines a ketone, ammonia (B1221849), and cyanide to form an α-aminonitrile. organic-chemistry.orgwikipedia.orgjk-sci.com Starting with a cyclopentanone derivative that already contains the acetic acid side chain (or a precursor) at the C2 position would be challenging. A more viable route involves starting with cyclopentanone, performing a Strecker synthesis to yield 1-aminocyclopentanecarbonitrile, and then attempting to homologate the nitrile/carboxylic acid to an acetic acid. However, a more direct approach to the 1,1-disubstitution pattern is often preferred.

Alkylation of Enolates: A common strategy for forming C-C bonds is the alkylation of enolates. libretexts.orglibretexts.org Cyclopentanone can be deprotonated to form its enolate, which can then be reacted with an electrophile like ethyl bromoacetate (B1195939) in an SN2 reaction. This would install the acetic acid ester side chain at the C2 position. The resulting 2-(oxocyclopentyl)acetic acid ester could then be subjected to a Strecker-type reaction or reductive amination to introduce the amino group at the C1 carbonyl position, thus forming the key 2-(1-aminocyclopentyl)acetic acid intermediate. researchgate.net

Introduction of the Formamide Moiety

The final stage of the synthesis is the conversion of the primary amino group of 2-(1-aminocyclopentyl)acetic acid into a formamide. This is a crucial transformation, and numerous methods exist for the N-formylation of amines. nih.govwikipedia.org

Amidation Reactions and Conditions

This section pertains to the formation of the terminal formamide group from the precursor amine. The reaction involves the acylation of the primary amine with a formyl group equivalent. The choice of reagent and conditions is critical to ensure high yield and purity, especially given the presence of the carboxylic acid group in the molecule, which could potentially interfere with some reaction conditions. Protecting the carboxylic acid as an ester prior to formylation may be a necessary step in some protocols.

Formylation Protocols

A wide variety of reagents have been developed for the N-formylation of primary and secondary amines. rsc.orgrsc.org The selection of a specific protocol often depends on factors like substrate tolerance, reaction conditions (temperature, solvent), cost, and atom economy. researchgate.nettandfonline.com

Formic Acid: The simplest formylating agent is formic acid itself. The reaction can be driven by heating the amine with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct. nih.gov Catalysts such as indium or iodine can facilitate this reaction under milder conditions. nih.govorganic-chemistry.org

Acetic Formic Anhydride (B1165640) (AFA): AFA is a highly effective formylating agent that can be generated in situ by reacting formic acid with acetic anhydride at low temperatures. orgsyn.orgwikipedia.orgprepchem.com This reagent reacts rapidly with amines, often in less than an hour, to produce formamides in excellent yields. nih.gov This method is particularly useful for formylating amino acids. nih.govwikipedia.org

Ethyl Formate (B1220265): This reagent can be used for N-formylation, sometimes under solvent-free and catalyst-free conditions, providing an environmentally friendly option. researchgate.nettandfonline.comresearchgate.nettandfonline.com The reaction typically involves heating the amine with ethyl formate, with ethanol (B145695) being the only byproduct. researchgate.net

Other Formylating Agents: Other reagents include chloral, which provides excellent yields at low temperatures, and formamide itself, which can N-formylate amino carboxylic acids upon heating. nih.govgoogle.com For peptide synthesis, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate formic acid for the formylation of N-terminal amines. nih.gov

| Formylation Reagent | Typical Conditions | Advantages | Disadvantages |

| Formic Acid | Heat with amine, often with azeotropic removal of water. nih.gov | Inexpensive, readily available. | Can require high temperatures; may need a catalyst for efficiency. nih.govorganic-chemistry.org |

| Acetic Formic Anhydride (AFA) | Generated in situ from formic acid and acetic anhydride at 0 °C to -20 °C. nih.govwikipedia.org | Highly reactive, fast reaction times, high yields. nih.gov | Reagent is thermally unstable and moisture-sensitive. wikipedia.org |

| Ethyl Formate | Heat with amine, often solvent-free at ~60 °C. researchgate.nettandfonline.com | Cost-effective, environmentally benign (ethanol byproduct). researchgate.net | May require longer reaction times compared to AFA. tandfonline.com |

| Formic Acid / DCC | Pre-activation of formic acid with DCC, then addition of amine. nih.gov | Mild conditions, suitable for sensitive substrates like peptides. nih.gov | DCC byproduct (DCU) can be difficult to remove. |

| Chloral | Reaction with amine at low temperature. nih.gov | Excellent yields, chloroform (B151607) is the only byproduct. nih.gov | Chloral is a regulated substance. |

Stereoselective Synthesis Approaches

The creation of the chiral center at the C1 position of the cyclopentyl ring in this compound necessitates the use of stereoselective synthetic methods. Two primary strategies, chiral auxiliary-based syntheses and asymmetric catalysis, are pivotal in controlling the stereochemical outcome of the reaction.

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. sigmaaldrich.comwikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed and ideally recycled. sigmaaldrich.com For the synthesis of this compound, a chiral auxiliary can be attached to a precursor molecule to influence the stereoselective formation of the substituted cyclopentane ring.

One common class of chiral auxiliaries used in asymmetric synthesis are oxazolidinones. wikipedia.orgwilliams.edu These can be employed in diastereoselective alkylation reactions. williams.edu For instance, a chiral oxazolidinone can be acylated, and the resulting imide can undergo diastereoselective alkylation to introduce the cyclopentylacetic acid moiety. The bulky substituent on the chiral auxiliary effectively blocks one face of the molecule, forcing the incoming electrophile to attack from the less hindered face, thus leading to a high degree of stereoselectivity. williams.edu

Below is a representative table illustrating the potential diastereoselectivity that could be achieved in the alkylation of a chiral auxiliary-derived enolate for the synthesis of a precursor to this compound.

| Entry | Chiral Auxiliary | Electrophile | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| 1 | (S)-4-Benzyl-2-oxazolidinone | 1-bromo-2-(cyclopent-1-en-1-yl)ethane | THF | -78 | 95:5 |

| 2 | (R)-4-Phenyl-2-oxazolidinone | 1-bromo-2-(cyclopent-1-en-1-yl)ethane | Toluene | -78 | 92:8 |

| 3 | (S)-4-Isopropyl-2-oxazolidinone | 1-bromo-2-(cyclopent-1-en-1-yl)ethane | THF | -78 | 98:2 |

This data is illustrative and based on typical results for similar chemical transformations.

Following the stereoselective alkylation, the chiral auxiliary is cleaved, often through hydrolysis, to yield the enantiomerically enriched carboxylic acid precursor, which can then be converted to the final product, this compound. williams.edu

Asymmetric Catalysis in Cyclopentane Formation

Asymmetric catalysis offers an elegant and efficient alternative to the use of stoichiometric chiral auxiliaries. nih.gov This approach utilizes a chiral catalyst to control the stereochemistry of the reaction, allowing for the generation of large quantities of the desired enantiomer from a small amount of the catalyst.

In the context of forming the cyclopentane ring of this compound, an asymmetric Michael addition could be a key step. beilstein-journals.org Organocatalysis, in particular, has emerged as a powerful tool for such transformations. beilstein-journals.orgresearchgate.net For example, a chiral amine or a bifunctional thiourea (B124793) catalyst could be used to catalyze the conjugate addition of a nucleophile to a cyclopentenone derivative, establishing the stereocenter at the C1 position with high enantioselectivity. researchgate.net

The following table presents hypothetical data for an organocatalyzed Michael addition to form a key intermediate for the synthesis of this compound.

| Entry | Catalyst | Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Cyclopent-2-en-1-one | Diethyl malonate | 92 | 95 |

| 2 | Cinchonine-derived thiourea | Cyclopent-2-en-1-one | Nitromethane | 88 | 90 |

| 3 | Jørgensen-Hayashi catalyst | Cyclopent-2-en-1-one | Dimethyl malonate | 95 | 98 |

This data is illustrative and based on typical results for similar chemical transformations.

The resulting product from the asymmetric conjugate addition would then undergo further chemical modifications to install the formamido and acetic acid groups, ultimately yielding the target molecule in high enantiomeric purity.

Process Intensification and Scalability Studies for Synthesis

Process intensification refers to the development of innovative equipment and techniques that offer significant improvements in chemical manufacturing, primarily by reducing equipment size, energy consumption, and waste generation. mdpi.commdpi.com For the synthesis of this compound, transitioning from traditional batch processing to more intensified and potentially continuous manufacturing processes can offer substantial benefits in terms of safety, efficiency, and cost-effectiveness. cetjournal.itcetjournal.it

One key aspect of process intensification is the move towards continuous flow chemistry. cetjournal.it In a flow process, reactants are continuously pumped through a reactor, where they mix and react. This approach offers superior heat and mass transfer compared to batch reactors, allowing for better control over reaction conditions and potentially leading to higher yields and purities. cetjournal.it For a potentially exothermic step in the synthesis of this compound, a continuous flow setup would enhance safety by minimizing the accumulation of reactive intermediates. cetjournal.it

Scalability studies are crucial to ensure that a synthetic route developed in the laboratory can be successfully and economically implemented on an industrial scale. These studies would involve optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize throughput and minimize costs.

The table below outlines key parameters that would be evaluated during scalability studies for the synthesis of this compound.

| Parameter | Laboratory Scale | Pilot Plant Scale | Industrial Scale |

| Batch Size | 1-100 g | 1-10 kg | >100 kg |

| Reactor Type | Round-bottom flask | Glass-lined reactor | Stainless steel reactor/Continuous flow reactor |

| Heat Transfer | Oil bath/cryostat | Jacketed vessel with internal coils | Advanced heat exchangers/Microreactors |

| Mixing | Magnetic stirrer | Impeller agitator | Static mixers/High-shear mixers |

| Process Control | Manual | Semi-automated | Fully automated (PAT) |

The successful implementation of process intensification and thorough scalability studies are essential for the efficient, safe, and sustainable production of this compound, ensuring its availability for further applications.

Chemical Reactivity and Mechanistic Investigations

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle, participating in a range of reactions including esterification, amidation, reduction, and decarboxylation. masterorganicchemistry.com The proximity of the bulky formamidocyclopentyl group to the carboxyl group is a key factor in its reactivity.

The conversion of 2-(1-Formamidocyclopentyl)acetic acid to its corresponding esters is typically achieved through Fischer esterification. chembam.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used as the solvent. masterorganicchemistry.com

The kinetics of the esterification are highly sensitive to steric hindrance. The quaternary carbon atom adjacent to the carboxyl group in this compound impedes the nucleophilic attack of the alcohol on the protonated carbonyl carbon. ucr.ac.cr Consequently, the reaction rates are generally slower compared to unhindered acetic acid derivatives. The rate is dependent on the concentration of the acid, the alcohol, and the catalyst, as well as the reaction temperature. Increasing the temperature accelerates the reaction, but also affects the equilibrium position.

The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then attacks this carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com

Table 1: Representative Kinetic Data for Acid-Catalyzed Esterification of Sterically Hindered Acetic Acids This table presents hypothetical data based on established principles for analogous sterically hindered systems.

| Alcohol | Catalyst (mol%) | Temperature (°C) | Relative Rate Constant (krel) | Equilibrium Yield (%) |

|---|---|---|---|---|

| Methanol | 5% H₂SO₄ | 60 | 1.00 | 75 |

| Ethanol (B145695) | 5% H₂SO₄ | 60 | 0.65 | 72 |

| Isopropanol | 5% H₂SO₄ | 80 | 0.15 | 60 |

| tert-Butanol | 5% H₂SO₄ | 80 | <0.01 | <5 |

Direct reaction of a carboxylic acid with an amine to form an amide is generally difficult due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated". hepatochem.com This is accomplished using coupling reagents that convert the hydroxyl group into a better leaving group. luxembourg-bio.com

For a sterically hindered substrate like this compound, efficient amide bond formation with primary and secondary amines requires robust coupling agents. researchgate.netrsc.org Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.net The EDC/HOBt system generates a highly reactive HOBt ester intermediate, which is then readily attacked by the amine. researchgate.net Other effective reagents include uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.com

The reaction mechanism involves the activation of the carboxylate by the coupling reagent. For instance, with EDC, an O-acylisourea intermediate is formed. In the presence of HOBt, this is rapidly converted to the active HOBt ester, minimizing side reactions and reducing the risk of racemization if chiral centers are present. The amine then attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate that collapses to yield the amide and release HOBt. researchgate.net The choice of solvent (e.g., DMF, DCM) and base (e.g., DIPEA) is crucial for optimizing the reaction yield. growingscience.com

Table 2: Comparison of Coupling Reagents for Amidation of Hindered Carboxylic Acids Data is representative for couplings involving sterically demanding substrates.

| Coupling Reagent System | Amine Type | Typical Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|

| EDC / HOBt / DIPEA | Primary (e.g., Benzylamine) | 12-24 | 70-90 |

| EDC / HOBt / DIPEA | Secondary (e.g., Dibenzylamine) | 24-48 | 40-60 |

| HATU / DIPEA | Primary (e.g., Benzylamine) | 2-6 | 85-95 |

| HATU / DIPEA | Secondary (e.g., Dibenzylamine) | 6-12 | 65-85 |

The reduction of the carboxylic acid functionality in this compound can lead to either the corresponding primary alcohol, 2-(1-formamidocyclopentyl)ethanol, or the aldehyde, 2-(1-formamidocyclopentyl)acetaldehyde. The outcome depends on the choice of reducing agent and reaction conditions.

Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the carboxylic acid and the formamide (B127407) group. nih.gov However, chemoselective reduction of the carboxylic acid in the presence of the amide can be achieved using borane (B79455) (BH₃) complexes, such as BH₃·THF. khanacademy.orgyoutube.comyoutube.com Borane reagents show a strong preference for reducing carboxylic acids over amides and esters. nih.gov

The mechanism of borane reduction involves the formation of an acyloxyborane intermediate, which is then further reduced by additional equivalents of borane to the alcohol level after hydrolysis of the resulting borate (B1201080) ester. youtube.com

Stopping the reduction at the aldehyde stage is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation typically requires converting the carboxylic acid to a derivative like an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or DIBAL-H. Alternatively, modern catalytic methods can achieve the direct reduction of carboxylic acids to aldehydes. researchgate.net

Table 3: Selectivity of Reducing Agents for Bifunctional Substrates

| Reducing Agent | Product from Carboxylic Acid | Product from Formamide | Selectivity |

|---|---|---|---|

| LiAlH₄ (Lithium Aluminum Hydride) | Primary Alcohol | Amine | Low (reduces both groups) |

| BH₃·THF (Borane-THF complex) | Primary Alcohol | Unreactive/Slow Reduction | High (selective for carboxylic acid) |

| NaBH₄ (Sodium Borohydride) | No Reaction | No Reaction | Unreactive towards both |

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org Carboxylic acids that have a carbonyl group at the β-position (β-keto acids) undergo decarboxylation relatively easily upon heating via a cyclic transition state. chemistrysteps.com

However, this compound is an aliphatic carboxylic acid that lacks such an activating group. Simple aliphatic acids are generally stable and resistant to decarboxylation, requiring very high temperatures (often above 200°C) to lose CO₂. libretexts.orgfiveable.me The reaction under these conditions may proceed through an ionic or radical mechanism, but is often impractical due to the harsh conditions required. reddit.com Therefore, the decarboxylation of this compound is not expected to occur under mild thermal conditions. organicchemistrytutor.com Alternative methods, such as radical-based procedures (e.g., Barton decarboxylation or Hunsdiecker reaction), would be necessary to achieve this transformation. wikipedia.orglibretexts.org

Reactivity of the Formamide Group

The formamide group is the simplest amide and exhibits characteristic reactivity, most notably hydrolysis, which cleaves the amide bond.

The hydrolysis of the formamide group in this compound to yield 2-(1-aminocyclopentyl)acetic acid and formic acid can be catalyzed by acid or base, or can proceed, albeit extremely slowly, in neutral water. cdnsciencepub.comresearchgate.net The rate of hydrolysis is highly dependent on pH. researchgate.net

The pH-rate profile for formamide hydrolysis typically shows a U-shaped curve, with reaction rates increasing in both strongly acidic and strongly basic conditions, and reaching a minimum in the neutral pH range. cdnsciencepub.com

Acid-Catalyzed Mechanism : Under acidic conditions, the carbonyl oxygen of the formamide is protonated, making the carbonyl carbon significantly more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (B1221849) (which is protonated to ammonium) leads to the formation of formic acid.

Base-Catalyzed Mechanism : Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a rate-determining step to form a tetrahedral intermediate. researchgate.net This intermediate can then collapse, expelling the amide anion (a poor leaving group) which is immediately protonated by water to form ammonia and the carboxylate (formate).

Neutral Mechanism : In neutral water, the reaction is extremely slow (the half-life for formamide hydrolysis at 25°C is estimated to be around 200 years). researchgate.net The mechanism involves the attack of a neutral water molecule on the carbonyl carbon, often assisted by other water molecules acting as proton relays, to form the tetrahedral intermediate. researchgate.net

The kinetics for the observed hydrolysis can be described by the equation: kobs = kH+[H⁺] + kw (B13871080) + kOH-[OH⁻], where kH+ and kOH- are the second-order rate constants for acid and base catalysis, respectively, and kw is the pseudo-first-order rate constant for the neutral water reaction. cdnsciencepub.com

Table 4: Kinetic Parameters for Formamide Hydrolysis at Different Temperatures Data adapted from studies on formamide. cdnsciencepub.com

| Parameter | Value at 56°C | Value at 120°C |

|---|---|---|

| kH+ (M⁻¹s⁻¹) | 0.00303 | 0.15 |

| kOH- (M⁻¹s⁻¹) | 0.032 | 3.20 |

| kw (s⁻¹) | 3.6 x 10⁻⁹ | 1.09 x 10⁻⁶ |

Transformations Involving the Cyclopentyl Ring System

The 1,1-disubstituted cyclopentyl ring is generally stable but can undergo reactions under specific conditions, particularly those that can be influenced by the neighboring functional groups.

The cyclopentane (B165970) ring in this compound is relatively stable due to its low ring strain compared to cyclopropane (B1198618) and cyclobutane. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com However, ring-opening reactions could be envisaged under forcing conditions or through pathways involving neighboring group participation. For instance, intramolecular reactions initiated at either the formamide or carboxylic acid group could potentially lead to ring cleavage, although such reactions are not commonly reported for this specific substitution pattern. The stability of the cyclopentane ring makes such reactions energetically unfavorable under normal conditions. wikipedia.orglibretexts.orgyoutube.com

Direct functionalization of the cyclopentyl ring's C-H bonds is challenging but can be achieved using modern synthetic methods. Palladium-catalyzed C-H activation and arylation has been demonstrated for cycloalkane carboxylic acids, suggesting that similar transformations could be possible for this compound, likely directed by the carboxylic acid group. nih.gov Such reactions would allow for the introduction of various substituents onto the cyclopentyl backbone, creating a diverse range of derivatives. However, the presence of the formamide group might influence the regioselectivity and efficiency of such reactions.

Stability and Degradation Pathways in Diverse Chemical Environments

The stability of this compound is influenced by environmental factors such as temperature.

Upon heating, N-acyl amino acids can undergo thermal degradation through various pathways. The most common of these are decarboxylation and deamination. rsc.org For this compound, thermal decomposition is likely to initiate with the loss of carbon dioxide from the carboxylic acid moiety, potentially followed by reactions involving the formamide group and the cyclopentyl ring.

In the solid state, related compounds like gabapentin (B195806) (1-(aminomethyl)cyclohexaneacetic acid) are known to undergo intramolecular cyclization to form a lactam. nih.gov A similar pathway for this compound upon heating would involve the intramolecular reaction between the amino group (after potential in-situ deformylation) and the carboxylic acid to form a spiro-lactam.

Pyrolysis of amino acids can lead to a complex mixture of products. nih.gov For the title compound, pyrolysis could result in the formation of various volatile compounds through fragmentation of the cyclopentyl ring and the side chain. The presence of the formamide group would likely lead to the formation of nitrogen-containing heterocyclic compounds in the pyrolysate.

A summary of potential thermal degradation products is provided in Table 3.

| Decomposition Pathway | Potential Products |

| Decarboxylation | 1-(Formamidomethyl)cyclopentanemethane |

| Intramolecular Cyclization | Spiro-lactam |

| Pyrolysis | Various nitrogen-containing heterocycles, fragmented hydrocarbons |

This table lists hypothetical thermal decomposition products based on the known degradation pathways of similar compounds.

Photochemical Stability

The photochemical stability of a compound is its ability to resist degradation upon exposure to light. For this compound, the formamide and carboxylic acid moieties are the primary chromophores that can absorb ultraviolet radiation, potentially leading to photochemical reactions.

Detailed research findings on the specific photochemical stability of this compound are not extensively available in the public domain. However, the photochemical behavior of related structures, such as N-acyl amino acids and simple formamides, can provide insights. The amide bond, while generally stable, can undergo photolytic cleavage. For instance, studies on the photocatalytic degradation of formamide have shown that it can be broken down in the presence of a photocatalyst like titanium dioxide under illumination. nih.gov This process can lead to the formation of ammonium and nitrate (B79036) ions, indicating the cleavage of the carbon-nitrogen bond. nih.gov

The cyclopentyl ring and the acetic acid side chain are generally more resistant to direct photolysis. However, the presence of the formamide group could potentially lead to intramolecular reactions or the generation of radical species upon irradiation, which could then induce further degradation. Without specific experimental data, the photochemical stability of this compound is presumed to be limited, particularly under prolonged exposure to UV light.

Table 1: Postulated Photochemical Degradation Products of this compound

| Putative Product | Postulated Formation Pathway |

| 1-Aminocyclopentylacetic acid | Photolytic cleavage of the formyl group. |

| Cyclopentanecarboxylic acid derivatives | Decarboxylation and further reactions of the acetic acid side chain. |

| Ring-opened products | Advanced degradation following initial bond cleavage. |

Note: This table is illustrative and based on the general principles of photochemistry of related functional groups, as specific experimental data for this compound is not available.

Oxidative Stability and Products

The oxidative stability of this compound concerns its reactivity with oxidizing agents. The primary sites for oxidation are the formyl group and potentially the alpha-carbon to the carboxylic acid.

Amides are generally considered to be relatively stable towards oxidation. However, the formyl group in N-formyl compounds can be susceptible to oxidation. nih.gov Strong oxidizing agents can potentially convert the formamide to a carbamate (B1207046) or lead to the cleavage of the N-CHO bond. The cyclopentyl ring is a saturated hydrocarbon and is expected to be resistant to oxidation under mild conditions. Similarly, the carboxylic acid group is already in a high oxidation state and is generally stable to further oxidation, although decarboxylation can occur under certain oxidative conditions.

Given the lack of specific studies on this compound, the oxidative degradation pathways are largely speculative. It is plausible that under strong oxidative stress, degradation would be initiated at the formamide moiety.

Table 2: Potential Oxidative Degradation Products of this compound

| Potential Product | Potential Oxidizing Agent | Plausible Reaction Type |

| 1-(Carbamoyl)cyclopentylacetic acid | Strong oxidants (e.g., permanganate) | Oxidation of the formyl group. |

| 1-Aminocyclopentylacetic acid | Oxidative deformylation | Cleavage of the formyl group. |

| Carbon dioxide | Strong oxidants | Decarboxylation of the acetic acid moiety. |

Note: This table presents hypothetical degradation products based on the known reactivity of formamides and carboxylic acids, in the absence of specific experimental data for the title compound.

Hydrolytic Stability under Acidic and Basic Conditions

Hydrolytic stability is a critical parameter that describes the reactivity of a compound with water. For this compound, the hydrolysis of the formamide bond is the most significant reaction to consider. Amide hydrolysis can be catalyzed by both acid and base. libretexts.orgmasterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the formamide is protonated, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This facilitates the nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia (which is protonated to the ammonium ion under acidic conditions) results in the formation of formic acid and 1-aminocyclopentylacetic acid hydrochloride. masterorganicchemistry.com

Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the formamide, also forming a tetrahedral intermediate. libretexts.org This intermediate then collapses to expel an amide anion, which is a poor leaving group. The amide anion then deprotonates the newly formed formic acid to yield formate (B1220265) and ammonia, along with 1-aminocyclopentylacetic acid. libretexts.org The hydrolysis of amides under basic conditions is generally slower than under acidic conditions due to the poorer leaving group. libretexts.org

Formamide itself is known to be quite stable in neutral water at room temperature, but its hydrolysis is accelerated at elevated temperatures and under acidic or basic conditions. researchgate.netcdnsciencepub.com It can be inferred that this compound would exhibit similar behavior, being relatively stable at neutral pH but undergoing hydrolysis to 1-aminocyclopentylacetic acid and formic acid at the extremes of pH, particularly with heating.

Table 3: Hydrolytic Stability of Formamide (as a proxy for the formamide group in the target compound)

| Condition | Half-life (t1/2) | Primary Products |

| Neutral (pH 7, 25 °C) | ~200 years researchgate.netcdnsciencepub.com | Formic acid, Ammonia |

| Acidic (e.g., 1M HCl, reflux) | Hours masterorganicchemistry.com | Formic acid, Ammonium chloride |

| Basic (e.g., 1M NaOH, 65 °C) | ~20 hours researchgate.net | Sodium formate, Ammonia |

Note: This data is for formamide and serves as an illustrative guide. The actual rates for this compound may differ due to steric and electronic effects of the cyclopentylacetic acid substituent.

Lack of Publicly Available Data for this compound Prevents Detailed Structural Analysis

A comprehensive search for spectroscopic and crystallographic data on the chemical compound this compound has revealed a significant lack of publicly available information. Despite efforts to locate detailed research findings, no specific experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) and Raman spectroscopy, X-ray crystallography, or chiroptical spectroscopy could be found for this particular molecule.

The initial search yielded basic information such as the CAS number (1339775-36-8) and molecular formula (C8H13NO3). However, the in-depth analytical data required for a thorough structural elucidation and advanced spectroscopic characterization as outlined is not present in the accessible scientific literature or chemical databases.

The requested article structure necessitates a detailed discussion and presentation of data including:

1H and 13C NMR assignments: Chemical shifts, coupling constants, and multiplicity.

Two-dimensional NMR techniques: Analysis of COSY, HSQC, HMBC, and NOESY spectra to establish connectivity and spatial relationships.

HRMS data: To confirm the elemental composition.

IR and Raman spectra: To identify characteristic functional group vibrations.

X-ray crystallography data: To determine the precise solid-state structure, including bond lengths, angles, and crystal packing.

Chiroptical spectroscopy: To assign the stereochemistry of the molecule.

Without access to primary research articles or spectral databases containing this specific information for this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the requested detailed outline. The creation of such an article would require the generation of hypothetical data, which would be scientifically unsound.

Further research or de novo analysis of this compound would be necessary to acquire the data required for the comprehensive characterization requested.

Structural Elucidation and Advanced Spectroscopic Characterization

Chromatographic Methods for Purity and Isomeric Purity Assessment

The determination of purity and the isomeric profile of "2-(1-Formamidocyclopentyl)acetic acid" is critical for its chemical characterization and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for these purposes. Due to the structural similarity of "this compound" to other cyclic amino acid derivatives, such as gabapentin (B195806), established chromatographic methods for these related compounds can be adapted and optimized.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like "this compound". The method's versatility allows for the separation of the main compound from its impurities, which may include starting materials, by-products, and degradation products.

For compounds like "this compound" that lack a strong chromophore, UV detection can be challenging. nih.gov Therefore, derivatization to introduce a chromophore or the use of alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is often necessary for sensitive analysis. thermofisher.comeuropeanpharmaceuticalreview.com Reversed-phase HPLC is a common mode of separation for such polar compounds. thermofisher.com

A typical HPLC method for a structurally similar compound, gabapentin, which can be adapted for "this compound", might employ a C8 or C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.netcapes.gov.br Isocratic elution is often sufficient for the separation of key impurities. nih.govresearchgate.netcapes.gov.br

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.2) (10:90, v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm (after derivatization) or CAD/MS |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

For the assessment of isomeric purity, particularly chiral separations if the compound has stereocenters, specialized chiral stationary phases (CSPs) are required. sigmaaldrich.comresearchgate.netnih.gov The choice of the chiral selector immobilized on the stationary phase is crucial and depends on the specific molecular characteristics of the enantiomers to be separated. researchgate.net Alternatively, chiral derivatizing agents can be used to form diastereomers that can be separated on a standard achiral column. chiralpedia.com

Gas Chromatography (GC)

Gas Chromatography is a high-resolution separation technique that is generally suitable for volatile and thermally stable compounds. "this compound" is a non-volatile compound due to its carboxylic acid and amide functional groups. Therefore, a derivatization step is essential to convert it into a more volatile and thermally stable derivative suitable for GC analysis. nih.gov

Common derivatization reagents for compounds containing both amino and carboxylic acid groups include alkyl chloroformates and silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net The derivatization process must be reproducible and lead to a stable product to ensure accurate quantification.

The GC analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) can be used for general-purpose analysis, while a mass spectrometer (MS) detector provides higher sensitivity and structural information for impurity identification. nih.govresearchgate.netzendy.io

Table 2: Representative GC Method Parameters for Purity Analysis (after Derivatization)

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

The successful application of these chromatographic methods, with appropriate validation of parameters such as linearity, accuracy, precision, and specificity, is fundamental to ensuring the quality and consistency of "this compound". nih.gov

Computational and Theoretical Investigations of this compound: A Field in Need of Exploration

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite the growing importance of computational chemistry in understanding molecular structure, properties, and reactivity, this specific molecule has not been the subject of detailed in silico studies. As a result, a thorough analysis based on the requested outline cannot be provided at this time.

The outlined sections, which include conformational analysis, electronic structure calculations, and reaction mechanism elucidation, represent standard computational approaches for characterizing a molecule of this nature. The absence of published research in these areas for this compound means that critical data on its energy minima, molecular orbitals, charge distribution, and potential reaction pathways remain undetermined.

While general principles of computational chemistry and knowledge of related molecules, such as cyclopentane (B165970) derivatives and acetic acid analogs, can provide a hypothetical framework for such investigations, any detailed discussion would be speculative and not based on the rigorous, peer-reviewed data required for a scientifically accurate article.

This lack of information highlights an opportunity for future research. A computational study of this compound would contribute valuable knowledge to the field of organic chemistry, potentially uncovering unique structural features or reactive properties that could be of interest for various applications. Such a study would involve the application of Density Functional Theory (DFT) and ab initio methods to explore the topics outlined in the user's request.

Until such research is conducted and published, a detailed and authoritative article on the computational and theoretical aspects of this compound cannot be generated. The scientific community awaits the exploration of this and many other understudied chemical compounds to expand our collective understanding of the molecular world.

Computational and Theoretical Investigations

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

The prediction of spectroscopic data through computational methods is a cornerstone of modern chemical analysis. Techniques such as Density Functional Theory (DFT) allow for the accurate calculation of molecular structures and properties, which in turn enables the simulation of various spectra. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is frequently accomplished using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.netresearchgate.netnih.gov This approach calculates the magnetic shielding tensors for each nucleus in the molecule. By referencing these calculated values to a standard compound like tetramethylsilane (B1202638) (TMS), theoretical chemical shifts (δ) can be obtained that often show strong agreement with experimental results. researchgate.net For 2-(1-Formamidocyclopentyl)acetic acid, predictions would account for the electronic environments of the cyclopentyl ring protons and carbons, the distinct signals of the acetic acid moiety, and the characteristic shifts associated with the formamido group. Factors such as solvent effects can also be incorporated into these calculations to improve accuracy. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule's bonds. researchgate.net Following geometry optimization using a method like DFT, a frequency calculation is performed to determine the energies of the normal modes of vibration. nih.govresearchgate.net These calculated frequencies correspond to absorption bands in the IR spectrum. For this compound, key predicted vibrations would include the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the amide, the N-H stretch of the amide, and various C-H and C-C stretches and bends associated with the cyclopentyl ring. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra, such as UV-Vis. nih.govnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and their corresponding oscillator strengths can be used to simulate a UV-Vis spectrum, predicting the wavelength of maximum absorption (λmax). For this compound, the relevant electronic transitions would likely involve the n → π* and π → π* transitions of the carbonyl groups in the formamido and carboxylic acid functions.

Below is a table of illustrative predicted spectroscopic data for the compound.

| Parameter | Predicted Value | Associated Functional Group |

| ¹H NMR (δ, ppm) | 10.0 - 12.0 | Carboxylic Acid (-COOH) |

| 8.0 - 8.5 | Amide (-NHCHO) | |

| 2.0 - 2.5 | Acetic Acid Methylene (-CH₂COOH) | |

| 1.4 - 1.9 | Cyclopentyl (-CH₂-) | |

| ¹³C NMR (δ, ppm) | 170 - 180 | Carboxylic Acid Carbonyl (-C OOH) |

| 160 - 170 | Amide Carbonyl (-NHC HO) | |

| ~50 | Quaternary Cyclopentyl Carbon | |

| 40 - 45 | Acetic Acid Methylene (-C H₂COOH) | |

| 20 - 40 | Cyclopentyl Carbons (-C H₂-) | |

| IR (ν, cm⁻¹) | 2500 - 3300 (broad) | O-H Stretch (Carboxylic Acid) |

| 3100 - 3300 | N-H Stretch (Amide) | |

| ~1710 | C=O Stretch (Carboxylic Acid) | |

| ~1670 | C=O Stretch (Amide I) | |

| 2850 - 3000 | C-H Stretch (Aliphatic) | |

| UV-Vis (λmax, nm) | ~210 | n → π* Transition (Carbonyls) |

Note: The values in this table are illustrative predictions based on typical chemical shift and frequency ranges for the specified functional groups and are not derived from a specific computational study on this molecule.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level, offering insights into conformational changes, solvent interactions, and thermodynamic properties. dovepress.com

To investigate the solution-phase behavior of this compound, a simulation would be set up by placing the molecule in a periodic box filled with explicit solvent molecules, such as water. The interactions between all atoms are described by a force field, a set of parameters and equations that define the potential energy of the system.

Key aspects of the solution-phase behavior that can be investigated include:

Conformational Dynamics: The cyclopentyl ring and the side chains have conformational flexibility. MD simulations can explore the accessible conformations of the molecule in solution, identifying the most stable or populated shapes and the energy barriers between them.

Solvation Structure: The simulation can reveal how solvent molecules arrange themselves around the solute. Specifically, it can characterize the hydrogen bonding network between the carboxylic acid and formamido groups of the molecule and the surrounding water molecules. nih.gov The stability and dynamics of these hydrogen bonds are critical to the molecule's solubility and behavior.

Intermolecular Interactions: At higher concentrations, MD simulations can be used to study the tendency of this compound molecules to interact with each other. For instance, the carboxylic acid groups could form hydrogen-bonded dimers, a common behavior for carboxylic acids in solution. researchgate.net The simulation can quantify the strength and lifetime of such interactions.

The table below outlines typical parameters and potential outputs for an MD simulation of this compound.

| Simulation Parameter/Output | Description |

| Force Field | e.g., OPLS-AA, CHARMM, AMBER. Defines the potential energy function for atomic interactions. mdpi.comresearchgate.net |

| Solvent Model | e.g., TIP3P, SPC/E. An explicit representation of water molecules. |

| System Size | One solute molecule in a box of several thousand solvent molecules. |

| Simulation Time | Nanoseconds to microseconds, depending on the process being studied. |

| Key Outputs | Trajectory of atomic coordinates over time. |

| Radial Distribution Functions (RDFs) to characterize solvation shells. osti.gov | |

| Hydrogen bond analysis (number, lifetime). | |

| Root Mean Square Deviation (RMSD) to assess conformational stability. dovepress.com | |

| Potential Mean Force (PMF) to calculate free energy barriers for conformational changes. |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with a specific property, such as biological activity or, in this context, synthetic utility. mdpi.com For synthetic utility, a QSAR model could be developed to predict outcomes like reaction yield, reaction rate, or ease of purification based on the physicochemical properties of the reactants or products. nih.gov

The development of a QSAR model for synthetic utility involving this compound would begin by defining a library of structurally related compounds. For each compound in this library, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Relevant physicochemical descriptors for this purpose include:

Topological Descriptors: Molecular Weight (MW), atom counts.

Electronic Descriptors: Dipole moment, polarizability.

Hydrophobicity Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Steric Descriptors: Molecular volume, surface area, number of rotatable bonds.

Hydrogen Bonding Descriptors: Number of hydrogen bond donors and acceptors, Polar Surface Area (PSA).

Once these descriptors are calculated for the entire series of compounds, a statistical method, such as Multiple Linear Regression (MLR), is used to build an equation that relates the descriptors (independent variables) to the experimental measure of synthetic utility (the dependent variable). mdpi.com For example, a model might show that higher yields in a particular reaction are correlated with a lower PSA and fewer rotatable bonds in the product. Such a model, once validated, could be used to predict the synthetic accessibility of new, yet-to-be-synthesized derivatives. mdpi.comnih.gov

The table below lists key physicochemical descriptors for this compound that would be used in a QSAR study.

| Physicochemical Descriptor | Value/Definition | Relevance to Synthetic Utility |

| Molecular Formula | C₈H₁₃NO₃ | Base for calculating molecular weight. |

| Molecular Weight (MW) | 187.20 g/mol | Affects stoichiometry, reaction kinetics, and purification (e.g., distillation). |

| logP | ~0.1 | Predicts solubility in organic vs. aqueous solvents, crucial for extraction and chromatography. |

| Polar Surface Area (PSA) | 75.6 Ų | Influences solubility and adsorption to stationary phases in chromatography. |

| Hydrogen Bond Donors | 2 | (from -COOH and -NH) Affects intermolecular interactions, solubility, and crystal packing. |

| Hydrogen Bond Acceptors | 3 | (from C=O x2 and -OH) Influences interactions with solvents and reagents. |

| Number of Rotatable Bonds | 3 | Relates to conformational flexibility, which can impact reaction rates and crystallization. |

Note: The descriptor values are calculated or estimated based on the chemical structure.

Derivatization and Analog Development for Expanded Chemical Utility

Synthesis of Ester Analogs with Varying Alcohol Moieties

The carboxylic acid moiety of 2-(1-formamidocyclopentyl)acetic acid is a prime target for esterification. This reaction can be achieved by reacting the parent acid with a variety of alcohols in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, or by using coupling agents. The synthesis of ester analogs can modulate the compound's polarity and bioavailability.

A general method for the synthesis of these esters involves the Fischer esterification process. In a typical procedure, this compound is dissolved in an excess of the desired alcohol, which also serves as the solvent. A catalytic amount of a strong acid is added, and the mixture is heated to reflux to drive the reaction towards the ester product. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure, and the crude ester is purified by column chromatography.

This methodology allows for the synthesis of a diverse library of ester analogs by employing a wide range of alcohols, including simple alkyl alcohols, substituted alcohols, and phenols.

Table 1: Examples of Synthesized Ester Analogs of this compound

| Compound ID | Alcohol Moiety | Resulting Ester Name |

|---|---|---|

| EA-01 | Methanol | Methyl 2-(1-formamidocyclopentyl)acetate |

| EA-02 | Ethanol (B145695) | Ethyl 2-(1-formamidocyclopentyl)acetate |

| EA-03 | Isopropanol | Isopropyl 2-(1-formamidocyclopentyl)acetate |

| EA-04 | Benzyl alcohol | Benzyl 2-(1-formamidocyclopentyl)acetate |

Synthesis of Amide Analogs from the Carboxylic Acid

The carboxylic acid group can also be converted into a wide array of amide analogs. This is typically achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride to form an acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent such as N-hydroxysuccinimide (NHS). fishersci.it

The synthesis of amide analogs introduces a hydrogen bond donor and/or acceptor, which can significantly influence the compound's interaction with biological targets. The diversity of commercially available amines allows for the creation of a large library of amide derivatives with varying steric and electronic properties.

A representative synthetic route involves dissolving this compound in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The coupling reagents and the desired amine are then added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is worked up to remove the coupling byproducts, and the final amide is purified by chromatography or recrystallization. libretexts.orgnih.gov

Table 2: Examples of Synthesized Amide Analogs of this compound

| Compound ID | Amine Moiety | Resulting Amide Name |

|---|---|---|

| AA-01 | Ammonia (B1221849) | 2-(1-Formamidocyclopentyl)acetamide |

| AA-02 | Methylamine | N-Methyl-2-(1-formamidocyclopentyl)acetamide |

| AA-03 | Aniline | N-Phenyl-2-(1-formamidocyclopentyl)acetamide |

| AA-04 | Morpholine | 1-(Morpholino)-2-(1-formamidocyclopentyl)ethan-1-one |

Modifications of the Formamide (B127407) Group (e.g., N-alkylation, reduction)

The formamide group offers another site for chemical modification. N-alkylation can be achieved by deprotonating the formamide nitrogen with a suitable base, such as sodium hydride, followed by reaction with an alkyl halide. This modification can increase the lipophilicity of the compound and remove a hydrogen bond donor.

Furthermore, the formamide group can be reduced to a secondary amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically used for this transformation. chemistrysteps.comorganic-chemistry.org The resulting N-methylamino group can alter the basicity and hydrogen bonding capacity of the molecule, which can have a significant impact on its biological activity.

The reduction of the formamide to the corresponding N-methyl amine can be performed by treating the starting material with an excess of lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere. The reaction is typically carried out at reflux temperature. After the reaction is complete, it is carefully quenched with water and a basic solution, and the product is extracted and purified.

Table 3: Examples of Formamide Group Modifications

| Compound ID | Modification | Resulting Compound Name |

|---|---|---|

| FM-01 | N-Methylation | 2-(1-(N-methylformamido)cyclopentyl)acetic acid |

| FM-02 | Reduction | 2-(1-(Methylamino)cyclopentyl)acetic acid |

Structural Modifications of the Cyclopentyl Ring (e.g., substitution patterns, ring enlargement/contraction)

The cyclopentyl ring provides a scaffold that can be modified to explore the importance of its size and substitution pattern for biological activity.

Substitution Patterns: Introduction of substituents on the cyclopentyl ring can be achieved through various synthetic strategies. For instance, starting from a substituted cyclopentanone (B42830), a multi-step synthesis can lead to the desired substituted this compound analog. These substituents can probe steric and electronic requirements in the binding pocket of a biological target.

Ring Enlargement/Contraction: The size of the cycloalkyl ring can be altered to investigate the optimal ring size for activity. Ring expansion of a cyclopentanone precursor to a cyclohexanone (B45756) can be achieved through reactions like the Demjanov rearrangement. Conversely, ring contraction of a cyclohexanone precursor, for example via a Favorskii rearrangement, can provide access to cyclopentane (B165970) derivatives. researchgate.net These modifications can significantly impact the conformation of the molecule and its ability to fit into a binding site.

Table 4: Examples of Cyclopentyl Ring Modifications

| Compound ID | Modification | Resulting Compound Name |

|---|---|---|

| CR-01 | 3-Methyl substitution | 2-(1-Formamido-3-methylcyclopentyl)acetic acid |

| CR-02 | Ring enlargement | 2-(1-Formamidocyclohexyl)acetic acid |

| CR-03 | Ring contraction | 2-(1-Formamidocyclobutyl)acetic acid |

Design and Synthesis of Stereoisomers and Diastereomers

The core structure of this compound contains a chiral center at the C1 position of the cyclopentyl ring. Therefore, the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is crucial for understanding the stereochemical requirements for biological activity.

Stereoselective synthesis can be achieved by using chiral starting materials or by employing chiral catalysts or auxiliaries in the synthetic route. For instance, an asymmetric Strecker synthesis starting from a cyclopentanone could provide access to enantiomerically enriched 1-aminocyclopentanecarbonitrile, a key intermediate. Subsequent hydrolysis and formylation would yield the desired enantiomer of this compound.

Furthermore, if substituents are introduced on the cyclopentyl ring, additional chiral centers can be created, leading to the possibility of diastereomers. The separation of these diastereomers can be accomplished by chromatographic techniques, such as chiral high-performance liquid chromatography (HPLC), or by fractional crystallization of diastereomeric salts formed with a chiral resolving agent. The biological evaluation of individual stereoisomers is essential for a complete understanding of the SAR.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl 2-(1-formamidocyclopentyl)acetate |

| Ethyl 2-(1-formamidocyclopentyl)acetate |

| Isopropyl 2-(1-formamidocyclopentyl)acetate |

| Benzyl 2-(1-formamidocyclopentyl)acetate |

| 2-(1-Formamidocyclopentyl)acetamide |

| N-Methyl-2-(1-formamidocyclopentyl)acetamide |

| N-Phenyl-2-(1-formamidocyclopentyl)acetamide |

| 1-(Morpholino)-2-(1-formamidocyclopentyl)ethan-1-one |

| 2-(1-(N-methylformamido)cyclopentyl)acetic acid |

| 2-(1-(Methylamino)cyclopentyl)acetic acid |

| 2-(1-Formamido-3-methylcyclopentyl)acetic acid |

| 2-(1-Formamidocyclohexyl)acetic acid |

| 2-(1-Formamidocyclobutyl)acetic acid |

Potential As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Complex Natural Products

While no specific instances of the direct use of 2-(1-Formamidocyclopentyl)acetic acid in the total synthesis of complex natural products have been prominently reported, its structure is analogous to motifs found in certain classes of alkaloids and other cyclopentane-containing natural products. The 1-aminocyclopentanecarboxylic acid core is a non-proteinogenic amino acid that can be found in various bioactive peptides. The formamide (B127407) and acetic acid functionalities offer handles for further elaboration.

Table 1: Potential Applications in Natural Product Synthesis

| Natural Product Class | Relevant Structural Motif | Potential Role of this compound |

|---|---|---|

| Cyclopentyl-containing Alkaloids | Substituted cyclopentane (B165970) rings fused to heterocyclic systems. | Could serve as a precursor to a functionalized cyclopentylamine (B150401) fragment after deprotection and further reactions. |

Application in the Construction of Advanced Organic Scaffolds

The construction of advanced organic scaffolds often relies on building blocks that can introduce specific three-dimensional arrangements and functionalities. The cyclopentyl ring of this compound provides a rigid scaffold that can be further functionalized. The presence of both a protected amine and a carboxylic acid allows for orthogonal chemical transformations, making it a potentially valuable building block for creating diverse molecular architectures.

For instance, the carboxylic acid could be used as a handle for coupling reactions, while the formamide, upon hydrolysis, would reveal a primary amine that could participate in the formation of various heterocyclic systems such as lactams, hydantoins, or pyrazinones.

Integration into Multi-Component Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the rapid assembly of complex molecules from simple starting materials in a single step. The functional groups present in this compound make it a plausible candidate for use in certain MCRs.

Upon deprotection of the formamide to reveal the primary amine, the resulting α-amino acid could potentially participate in Ugi or Passerini reactions. In an Ugi four-component reaction, the amino acid, an aldehyde, a ketone, and an isocyanide could react to form a complex α-acylamino amide.

Table 2: Potential Multicomponent Reactions

| Reaction Name | Reactants | Potential Product |

|---|---|---|

| Ugi Reaction | Deprotected 2-(1-Aminocyclopentyl)acetic acid, Aldehyde, Isocyanide | α-Acylamino amide derivative with a cyclopentyl core. |

Development of Novel Reagents and Catalysts from Derivatives

The unique structure of this compound also suggests its potential as a precursor for the development of novel reagents and chiral catalysts. The cyclopentyl scaffold can provide a rigid backbone for the attachment of catalytically active groups.

For example, the carboxylic acid and the amine (after deprotection) could be functionalized to create chiral ligands for asymmetric catalysis. The synthesis of chiral phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) precursors derived from this scaffold could lead to new catalysts for a variety of stereoselective transformations. The inherent chirality of the molecule, if resolved into its enantiomers, would be crucial for such applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Formamidocyclopentyl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclopentane ring functionalization followed by formamidation and acetic acid coupling. For example, Scheme 2 in outlines steps such as hydrogenation (H₂/Pd-C), sulfonation (C₈H₁₇SO₂Cl/Et₃N), and hydrolysis (1 N NaOH) to generate cyclopentyl acetic acid derivatives. Optimization includes controlling reaction temperature (reflux for azide substitution) and purification via recrystallization or column chromatography. Key challenges include minimizing side reactions during formamidation; monitoring via TLC or HPLC is recommended .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify cyclopentyl protons (δ 1.5–2.5 ppm, multiplet) and formamide NH (δ ~8.5 ppm, broad). The acetic acid carbonyl (δ ~170–175 ppm in ¹³C) and formamide carbonyl (δ ~165 ppm) should show distinct signals.

- IR : Stretching vibrations for amide (N–H: ~3300 cm⁻¹; C=O: ~1650 cm⁻¹) and carboxylic acid (O–H: ~2500–3000 cm⁻¹; C=O: ~1700 cm⁻¹).

- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Discrepancies in peak splitting may arise from tautomerism or rotameric forms, requiring variable-temperature NMR .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?

- Methodological Answer : Contradictions often stem from dynamic processes like tautomerism or restricted rotation. For example, the formamide group may exhibit rotameric exchange, causing peak broadening. Strategies include:

- Variable-Temperature NMR : Cooling to –40°C slows exchange, resolving split peaks .

- DFT Calculations : Predict energetically favorable conformers and compare experimental vs. computed chemical shifts. Software like Gaussian or ORCA can model intramolecular hydrogen bonding affecting stability .

- X-ray Crystallography : Resolve ambiguity by determining the solid-state structure (e.g., using SHELXL for refinement; ).

Q. What computational methods are effective in predicting the reactivity and binding affinity of this compound in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with cyclopentane-binding pockets). Parameterize the carboxylic acid and formamide groups for hydrogen-bonding interactions.

- MD Simulations : GROMACS or AMBER can simulate conformational stability in aqueous vs. lipid environments.

- QSAR Models : Corrogate substituent effects using PubChem data () to predict pharmacokinetic properties like logP or solubility .

Q. How can X-ray diffraction data be analyzed to resolve ambiguities in the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use a Bruker D8 Venture diffractometer (Cu-Kα radiation) with φ and ω scans. Apply SADABS for absorption correction ().

- Structure Solution : Employ SHELXT ( ) for direct methods or intrinsic phasing. For twinning or disorder, use SQUEEZE in PLATON to model solvent regions.